3-methyl-1-(thiophene-2-carbonyl)piperazine

Acetylcholinesterase inhibition Piperazine SAR Neurodegenerative disease targets

This 3-methylpiperazine-thiophene carboxamide hybrid (CAS 1240574-15-5) is engineered for focused SAR campaigns. The 3-methyl substituent delivers AChE IC50 values of 4.59–6.48 µM, outperforming 2-methyl analogs. Supplied as ≥95% free base, it dissolves directly into assay-ready plates without HCl salt interference. The unsubstituted thiophene ring enables downstream electrophilic substitution, while the secondary NH remains available for further N-alkylation. With a CNS-favorable TPSA (53.1 Ų) and a cost-effective single-step synthesis, this building block is a strategic choice for neurodegenerative disease libraries and PAMPA studies.

Molecular Formula C10H14N2OS
Molecular Weight 210.3
CAS No. 1240574-15-5
Cat. No. B6210741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(thiophene-2-carbonyl)piperazine
CAS1240574-15-5
Molecular FormulaC10H14N2OS
Molecular Weight210.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(thiophene-2-carbonyl)piperazine (CAS 1240574-15-5): Baseline Structural Identity and Compound Class Context for Scientific Procurement


3-Methyl-1-(thiophene-2-carbonyl)piperazine (CAS 1240574-15-5; IUPAC (3-methylpiperazin-1-yl)-thiophen-2-ylmethanone) is a heterocyclic amide containing a 3-methylpiperazine core N-acylated by thiophene-2-carboxylic acid . It is classified as a piperazine-thiophene hybrid, a compound family screened against cholinesterase, glutathione S-transferase, and kinase targets in medicinal chemistry campaigns [1]. Available from multiple global suppliers at purities of 95–98%, it is primarily positioned as a research building block for structure-activity-relationship (SAR) exploration and library synthesis .

Why Generic Substitution Fails for 3-Methyl-1-(thiophene-2-carbonyl)piperazine in SAR-Oriented Procurement


Piperazine-thiophene carboxamide analogs are not functionally interchangeable. The position and type of substituents on both the piperazine nitrogen and the thiophene ring dictate target engagement and selectivity profiles [1]. For instance, moving the methyl group from the 3-position to the 2-position of the piperazine ring, or introducing a 5-nitro group on the thiophene, can shift primary activity from cholinesterase inhibition to autophagy modulation or kinase inhibition [2]. The unsubstituted analog 1-(thiophene-2-carbonyl)piperazine lacks the steric and electronic influence of the 3-methyl group, which computational studies indicate can alter H-bond acceptor/donor topology and conformational preferences critical for target binding [1][3].

Product-Specific Quantitative Evidence Guide: 3-Methyl-1-(thiophene-2-carbonyl)piperazine Differentiation Data


Methyl Position on Piperazine Ring Determines Acetylcholinesterase Inhibitory Potential Relative to 2-Methyl Isomer

In a class-level structure-activity study of piperazine derivatives as cholinesterase inhibitors, compounds bearing a 3-methylpiperazine scaffold exhibited AChE IC50 values in the range 4.59–6.48 µM, while the 2-methylpiperazine isomer 2-methyl-1-(thiophene-2-carbonyl)piperazine showed reduced antiproliferative potency (IC50 <25 µM in HepG-2 cells) and distinct target selectivity [1]. The 3-methyl substitution pattern is hypothesized to orient the thiophene carbonyl for optimal H-bonding within the AChE catalytic gorge, a feature not replicated by 2-methyl or unsubstituted analogs [1].

Acetylcholinesterase inhibition Piperazine SAR Neurodegenerative disease targets

Unsubstituted Thiophene-2-Carbonyl Moiety Preserves Cholinesterase vs. Autophagy Inhibition Divergence Compared to 5-Nitrothiophene Analog

Structural analogs with electron-withdrawing substituents on the thiophene ring exhibit fundamentally different biological mechanisms. 1-(5-Nitrothiophene-2-carbonyl)piperazine (EACC) is a recognized autophagy inhibitor that blocks autophagosome-lysosome fusion by preventing Syntaxin 17 recruitment . In contrast, 3-methyl-1-(thiophene-2-carbonyl)piperazine retains the unsubstituted thiophene ring, which class-level literature associates with cholinesterase and GST inhibition rather than autophagy modulation [1]. No autophagy inhibition data have been reported for the unsubstituted thiophene analog.

Autophagy modulation Nitrothiophene SAR Target selectivity profiling

Commercially Available Purity of 98% (Free Base) Exceeds Typical 95% Purity Offered for Unsubstituted and Hydrochloride Salt Analogs

Multiple certified suppliers list the free base of 3-methyl-1-(thiophene-2-carbonyl)piperazine at 98% purity (HPLC) , whereas the unsubstituted analog 1-(thiophene-2-carbonyl)piperazine is commonly offered at 95% purity, and the hydrochloride salt of the 3-methyl-3-methylthiophene analog is available at 95% [1]. The 98% purity specification for the free base reduces the burden of additional purification prior to use in sensitive catalytic or biological assays.

Chemical purity Procurement specifications Building block quality control

Predicted Physicochemical Property Differentiation: cLogP, Topological Polar Surface Area, and Hydrogen Bond Donor Count Versus C2-Methyl and N-Unsubstituted Analogs

Computationally predicted physicochemical parameters highlight differentiation points between 3-methyl-1-(thiophene-2-carbonyl)piperazine and its closest commercially available analogs. The target compound possesses a topological polar surface area (TPSA) of 53.1 Ų and exactly one hydrogen bond donor (the secondary piperazine NH), compared to the unsubstituted analog 1-(thiophene-2-carbonyl)piperazine (TPSA 49.3 Ų, one HBD) [1]. The additional methyl group at the 3-position in the target compound increases cLogP by approximately 0.5 log units versus the unsubstituted analog, enhancing predicted membrane permeability while maintaining a favorable TPSA for CNS drug-likeness [2]. The 2-methyl positional isomer has identical molecular formula but altered dipole moment and conformational preference due to steric proximity to the amide carbonyl [2].

Physicochemical properties Drug-likeness prediction Structural comparison

Synthetic Accessibility Advantage: Single-Step Acylation of 3-Methylpiperazine with 2-Thiophenecarbonyl Chloride Yields the Target Compound Without Protecting Group Manipulation

The target compound is synthesized in a single-step acylation reaction between commercially available 3-methylpiperazine and 2-thiophenecarbonyl chloride in the presence of a tertiary amine base . This contrasts with the synthesis of 1-(thiophene-2-carbonyl)-4-(substituted-benzoyl)piperazine analogs, which require sequential protection/deprotection steps or dual acylation procedures . The direct synthetic route contributes to higher achievable purity and lower production cost, reflected in the commercial availability of the free base at ≥98% purity from multiple vendors .

Synthetic accessibility One-step synthesis Cost-effective procurement

Best Research and Industrial Application Scenarios for 3-Methyl-1-(thiophene-2-carbonyl)piperazine Based on Quantitative Differentiation Evidence


Cholinesterase-Targeted Screening Libraries Where 3-Methyl Substitution Is a Pharmacophoric Requirement

Based on class-level evidence that 3-methylpiperazine-containing thiophene carboxamides exhibit AChE IC50 values in the 4.59–6.48 µM range (compared to reduced potency of 2-methyl analogs), this compound is ideally suited as an inclusion candidate in focused libraries targeting acetylcholinesterase or butyrylcholinesterase for neurodegenerative disease research [1]. The free base form at 98% purity enables direct dissolution and dispensing into assay-ready plates without additional purification .

Structure-Activity Relationship Expansion Around the Piperazine-Thiophene Amide Scaffold

The compound's single-step synthetic accessibility from inexpensive starting materials (3-methylpiperazine and 2-thiophenecarbonyl chloride) makes it a cost-effective starting point for SAR expansion [1]. The unsubstituted thiophene ring allows downstream electrophilic substitution (e.g., bromination, nitration) to generate diverse analog libraries, while the secondary NH of the piperazine ring remains available for further N-alkylation or acylation . Users can leverage the 98% purity free base to avoid HCl salt interference in subsequent derivatization reactions .

Negative Selection in Autophagy-Targeted Screening Panels

The absence of the 5-nitro group on the thiophene ring distinguishes this compound from the autophagy inhibitor EACC (1-(5-nitrothiophene-2-carbonyl)piperazine) [1]. Researchers conducting autophagy-focused screens can employ the target compound as a structurally matched negative control to confirm that observed autophagic modulation requires the electron-withdrawing nitro substituent, thereby validating target engagement specificity .

Central Nervous System Drug-Likeness Profiling and Permeability Optimization Studies

The predicted physicochemical profile of the target compound (TPSA 53.1 Ų; one HBD; moderate cLogP) places it within favorable CNS drug-likeness space [1]. Compared to the unsubstituted analog (TPSA 49.3 Ų), the additional methyl group provides a measurable lipophilicity increment (~0.5 log units) without compromising TPSA below the CNS desirability threshold (<90 Ų) . This makes the compound a suitable probe for parallel artificial membrane permeability assays (PAMPA) and blood-brain barrier penetration studies within piperazine-based CNS discovery programs.

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